Ammonium 12-tungstophosphate

Description

Properties

IUPAC Name |

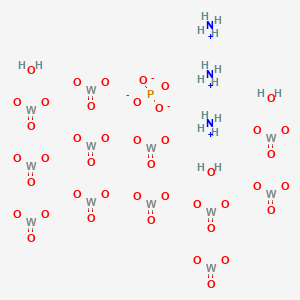

triazanium;trioxotungsten;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P.3H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);3*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHQDGHAAPSFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N3O43PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-90-6 | |

| Record name | Ammonium 12-tungstophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM PHOSPHOTUNGSTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE58999G9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparation Techniques for Ammonium 12 Tungstophosphate

Conventional Approaches to Ammonium (B1175870) 12-Tungstophosphate Synthesis

The traditional synthesis of ammonium 12-tungstophosphate typically involves the direct reaction of 12-tungstophosphoric acid (TPA) with an ammonium salt. A common method is the metathesis reaction between an aqueous solution of 12-tungstophosphoric acid and ammonium chloride. researchgate.net In a typical procedure, the reaction mixture is stirred at room temperature, leading to the formation of a precipitate. researchgate.net This precipitate is then separated by centrifugation, washed multiple times with distilled water, and dried. researchgate.net

Another conventional approach is the titration method, where aqueous ammonia (B1221849) is added to a solution of 12-tungstophosphoric acid. osti.gov The resulting product's characteristics can be influenced by the reaction temperature during titration. osti.gov

In-Situ Synthesis and Surface-Interaction Methods on Supports

To enhance its catalytic performance and thermal stability, this compound is often synthesized directly on a support material. researchgate.net This in-situ synthesis can overcome issues like low surface area and solubility problems associated with the bulk compound. researchgate.net

A notable example is the in-situ synthesis on niobium phosphate (B84403) (NbP) through a salt-surface interaction method. researchgate.netrsc.org This one-step process involves the interaction of the tungsten from ammonium paratungstate with the phosphate ions of the niobium phosphate support, leading to the formation of the ammonium salt of 12-tungstophosphoric acid directly on the support surface. researchgate.net This method has been shown to be effective for creating catalysts with high selectivity in certain oxidation reactions. researchgate.netrsc.org

Supported this compound Catalysts: Overcoming Solubility Challenges

The low solubility of this compound in many solvents presents a significant challenge for its application in catalysis, particularly in liquid-phase reactions. researchgate.net Supporting the catalyst on various materials is a widely adopted strategy to circumvent this issue, improve dispersion, and enhance stability. researchgate.nettandfonline.com

Common supports include silica (B1680970) (SiO2), zirconia (ZrO2), and mesoporous materials like MCM-41. tandfonline.comciac.jl.cnscirp.org The impregnation method is frequently used, where a solution of pre-synthesized this compound or its parent acid, 12-tungstophosphoric acid, is deposited onto the support material. scirp.org However, the preparation of supported catalysts can be challenging due to the salt's limited solubility during the impregnation step. researchgate.net

To address this, novel in-situ reaction/precipitation routes have been developed. researchgate.net These methods often involve the separate impregnation of the support with the precursor components, followed by a reaction on the support surface to form the desired catalyst. scirp.org The choice of solvent during impregnation is also critical, as it can affect the dispersion and stability of the heteropoly acid on the support.

Table 1: Comparison of Supported this compound Catalysts

| Support Material | Synthesis Method | Key Advantages |

|---|---|---|

| Niobium Phosphate (NbP) | In-situ salt-surface interaction | Overcomes solubility issues, one-step synthesis. researchgate.net |

| Silica (SiO2) | Wet impregnation | Improved dispersion and surface area. scirp.org |

| MCM-41 | Impregnation | High surface area, enhanced catalytic activity. tandfonline.com |

| Zirconia (ZrO2) | Impregnation | Good thermal stability. |

Hydrothermal Synthesis Routes

Hydrothermal synthesis is an effective technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This method has been applied to the synthesis of various polyoxometalates, including those with Keggin structures. nih.govacs.orgiitm.ac.in While specific examples focusing solely on the direct hydrothermal synthesis of this compound are less common in the provided context, the principles of this method are applicable. researchgate.net Hydrothermal techniques can be used to prepare ammonium-acid salts of 12-tungstophosphoric acid directly. researchgate.net The process generally involves heating a reaction mixture in a sealed vessel, which can lead to the formation of well-defined crystalline structures. nih.govacs.org The temperature is a crucial parameter, with specific ranges being optimal for the desired product formation without causing decomposition. researchgate.net

Polymerization-Assisted Incorporation and Composite Formation

Incorporating this compound into polymer matrices is an advanced technique to create stable and recyclable catalysts. matec-conferences.org One such method is free radical polymerization. matec-conferences.org In this process, a monomer, a cross-linker, and the heteropoly acid are polymerized together. matec-conferences.org The this compound particles can be generated in-situ during the polymerization, becoming entrapped within the polymer network. matec-conferences.org This approach helps to prevent the leaching of the water-soluble catalyst during reactions. matec-conferences.org

For instance, a composite hydrogel has been synthesized using 2-acrylamide-2-methylpropanesulfonic acid (AMPS) as the monomer and N,N'-Methylenebisacrylamide (MBAA) as the cross-linker, with the this compound formed in-situ. matec-conferences.org Another approach involves encapsulating fine crystalline this compound within a calcium alginate polymer to create functional microcapsules. researchgate.netsciengine.com

Ion Exchange and Double Decomposition Methods for Salt Preparation

Ion exchange and double decomposition are established methods for preparing various salts of heteropoly acids, including this compound. researchgate.netscialert.netdocsdrive.com The ion exchange method typically involves passing a solution containing the parent heteropoly acid or another salt through an ion exchange resin loaded with the desired cation, in this case, ammonium ions. google.comgoogle.com For example, a solution of 12-tungstophosphoric acid can be passed through a strong acid ion exchange resin to produce the acid form, which can then be reacted with an ammonium source. google.com

The double decomposition method involves reacting a soluble salt of 12-tungstophosphoric acid with a soluble ammonium salt, leading to the precipitation of the less soluble this compound. scialert.netdocsdrive.com A specific example involves reacting 12-tungstophosphoric acid with praseodymium carbonate, followed by further steps, illustrating the versatility of this approach for creating different metal salts. scialert.net

Optimization of Synthesis Conditions (pH, Temperature, Reaction Time)

The properties and yield of this compound are highly dependent on the synthesis conditions, including pH, temperature, and reaction time.

pH: The pH of the reaction medium is critical, particularly in precipitation and hydrothermal methods. For instance, in the preparation of zirconium tungstophosphate, the pH is carefully adjusted to facilitate the formation of the desired gel. ekb.eg

Temperature: Temperature plays a significant role in both conventional and advanced synthesis methods. In the titration method for preparing this compound, the reaction temperature influences the final structure of the catalyst. osti.gov For hydrothermal synthesis, there is an optimal temperature range to achieve the desired crystalline product without causing degradation. researchgate.net Catalytic reactions using the synthesized material also have optimal temperature ranges for maximum conversion. mdpi.comacs.org For example, in the esterification of benzyl (B1604629) alcohol, the conversion increases with temperature up to a certain point, after which it may level off or even decrease. acs.org

Reaction Time: The duration of the synthesis or reaction can significantly impact the product distribution and yield. tandfonline.com In diesterification reactions catalyzed by supported 12-tungstophosphoric acid, the product shifts from a mono-ester to a di-ester as the reaction time increases. tandfonline.com Similarly, for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepines, the reaction yield increases with time up to an optimal point, after which it remains constant. mdpi.com The effect of reaction time is also crucial in applications such as nutrient removal from wastewater, where longer reaction times generally lead to higher removal rates of substances like ammonium. nih.gov

Table 2: Influence of Reaction Parameters on Synthesis and Catalytic Performance

| Parameter | Effect | Example |

|---|---|---|

| pH | Affects gel formation and precipitation. | Adjustment to pH 1.5 in zirconium tungstophosphate synthesis. ekb.eg |

| Temperature | Influences crystallinity and catalytic activity. | Optimal temperature of 100°C for maximum benzyl alcohol conversion. acs.org |

| Reaction Time | Impacts product yield and distribution. | Increased diester yield with longer reaction time in succinic acid esterification. tandfonline.com |

Advanced Structural Characterization and Spectroscopic Investigations of Ammonium 12 Tungstophosphate

Elucidation of Keggin-Type Anion Framework

Ammonium (B1175870) 12-tungstophosphate is structured around the well-defined Keggin anion, [PW₁₂O₄₀]³⁻. rsc.org This anion features a central tetrahedral phosphate (B84403) group (PO₄) encapsulated by a cage of twelve tungsten-oxygen octahedra (WO₆). nih.govwiley-vch.demdpi.com The tungsten octahedra are arranged in four groups of three (W₃O₁₃), which share edges and corners to form a compact, nearly spherical structure. mdpi.com

Crystalline Structure Analysis

The arrangement of the Keggin anions and ammonium cations in the solid state gives rise to a specific crystalline structure, which has been extensively studied using X-ray diffraction techniques.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for confirming the crystalline nature and phase purity of ammonium 12-tungstophosphate. scispace.comncl.ac.uk The diffraction pattern of (NH₄)₃PW₁₂O₄₀ exhibits characteristic peaks corresponding to its crystal lattice. Studies have shown that the compound typically crystallizes in a cubic system with the space group Pn-3m. researchgate.net

The positions and intensities of the diffraction peaks are consistent with the established crystal structure. For instance, significant peaks are often observed at 2θ values of approximately 22.3°, 26.5°, 27.1°, 31.3°, and 36.6°. matec-conferences.org The strong peak at a 2θ value of 26.5° is considered a significant marker for the (NH₄)₃PW₁₂O₄₀ crystal. matec-conferences.org PXRD analysis is crucial for verifying the synthesis of the compound and ensuring the absence of other crystalline phases. scispace.comncl.ac.uk

| 2θ (degrees) | Significance |

|---|---|

| 22.3 | Characteristic Peak |

| 26.5 | Significant Marker |

| 27.1 | Characteristic Peak |

| 31.3 | Characteristic Peak |

| 36.6 | Characteristic Peak |

Single Crystal X-ray Diffraction for Intrinsic Pore Analysis

While PXRD provides information about the bulk crystalline structure, single-crystal X-ray diffraction offers a more detailed view of the atomic arrangement. researchgate.net Analysis of single crystals of this compound has revealed that the [α-PW₁₂O₄₀]³⁻ anions and NH₄⁺ cations are closely packed in a cubic lattice. researchgate.net

A key finding from single-crystal studies is the absence of intrinsic pores within the crystal structure itself. researchgate.netlookchem.com This indicates that the microporosity observed in powdered samples of this compound arises from the spaces created between the fine nanocrystallites rather than from cavities within the individual crystals. researchgate.net The successful synthesis and analysis of single crystals have been crucial in understanding the origin of its porous nature. researchgate.netlookchem.com

Crystallite Size Determination

The size of the individual crystallites in a powdered sample of this compound can be estimated from the broadening of the peaks in the PXRD pattern using the Scherrer equation. matec-conferences.org This analysis has shown that the compound often consists of nanocrystallites.

Reported crystallite sizes can vary depending on the synthesis method. For example, in one study, the crystallite size was calculated to be between 8.9 nm and 14.0 nm. matec-conferences.org Another investigation reported the formation of spherical crystallites with a diameter of 7–10 nm. researchgate.net Transmission electron microscopy (TEM) has also been used to observe the agglomerated state of these nanosized crystallites. matec-conferences.org

| Method | Reported Size | Source |

|---|---|---|

| Scherrer Equation (from PXRD) | 8.9 nm - 14.0 nm | matec-conferences.org |

| Microscopy | 7 nm - 10 nm (diameter) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei within the this compound structure.

Multi-Nuclear (¹H, ²H, ³¹P, ¹⁵N) Solid-State MAS NMR Spectroscopy

Multi-nuclear solid-state Magic Angle Spinning (MAS) NMR studies have been instrumental in characterizing the structure and dynamics of this compound hydrate, (NH₄)₃PW₁₂O₄₀·nH₂O. researchgate.net

³¹P MAS NMR: The ³¹P NMR spectrum is particularly useful for confirming the integrity of the Keggin anion. researchgate.net A characteristic signal at a chemical shift of approximately -15 ppm relative to 85% H₃PO₄ confirms the presence of the [PW₁₂O₄₀]³⁻ structure. researchgate.netresearchgate.net

¹H MAS NMR: ¹H MAS NMR spectra provide insights into the different proton-containing species, namely the ammonium cations (NH₄⁺) and water molecules. researchgate.net Studies have distinguished between "bulk" and "surface" ammonium cations within the crystallites. researchgate.net

¹⁵N MAS NMR: ¹⁵N MAS NMR spectroscopy, especially when using ¹⁵N-enriched samples, has been employed to further probe the ammonium cations. researchgate.net These experiments have confirmed the existence of two non-equivalent types of ammonium cations. researchgate.net The ¹⁵N{¹H} NMR spectrum with proton decoupling shows two distinct signals, which have been assigned to "bulk" and "surface" ammonium cations. researchgate.netresearchgate.net The coupling constants between nitrogen and hydrogen nuclei have also been measured. researchgate.net

²H MAS NMR: ²H MAS NMR has been used in isotopic exchange studies, where the sample is exposed to D₂O vapor. researchgate.net These experiments have shown that the "surface" ammonium cations are exchanged for deuterium (B1214612) first, providing further evidence for the distinction between surface and bulk sites. researchgate.net

| Nucleus | Key Findings |

|---|---|

| ³¹P | Confirms integrity of Keggin anion (signal at ~ -15 ppm). |

| ¹H | Distinguishes between bulk and surface ammonium cations and water. |

| ¹⁵N | Confirms two non-equivalent ammonium cation sites (bulk vs. surface). |

| ²H | Shows preferential deuterium exchange at surface ammonium sites. |

Differentiation of Bulk and Surface Ammonium Cations

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for distinguishing between ammonium (NH₄⁺) cations located in the bulk of the crystalline structure and those situated on the surface of this compound, (NH₄)₃PW₁₂O₄₀·nH₂O. researchgate.net Studies utilizing ¹H, ²H, ³¹P, and ¹⁵N Magic Angle Spinning (MAS) NMR have successfully identified and characterized these distinct ammonium cation environments. researchgate.net

The ability to differentiate these sites stems from the different local chemical environments experienced by the bulk and surface cations. Bulk ammonium ions are situated within the cavities formed by the symmetrical arrangement of Keggin anions in the cubic lattice structure. researchgate.net In contrast, surface ammonium ions are located on the exterior of the crystallites and are more exposed. researchgate.net This difference in location leads to distinct NMR spectral signatures, allowing for a clear distinction between the two types of cations. researchgate.net This comprehensive NMR analysis has been instrumental in understanding the morphology of nanostructured this compound. researchgate.net

Investigation of Proton Dynamics and Conduction Mechanisms

The study of proton dynamics in this compound is crucial for its applications in acid catalysis and as a proton conductor. researchgate.net NMR spectroscopy is a primary technique for investigating these dynamics. researchgate.net For trisubstituted salts of phosphotungstic acid, which exhibit high conductivity even without free hydrogen or onium ions like H₃O⁺ or H₅O₂⁺, NMR relaxation time measurements have provided valuable insights. researchgate.net

A study of the relaxation time T₂ for this compound revealed two minima. One of these minima is attributed to the rotation of the ammonium cation, with an activation energy of approximately 0.1 eV. researchgate.net This indicates that the ammonium ions are not static within the crystal lattice but undergo rotational motion.

In related heteropolyacid systems, such as imidazolium (B1220033) 12-tungstophosphate, low activation energies for proton conductivity (e.g., 0.26 eV) suggest a mechanism of proton transfer that involves hopping assisted by hydrogen bonds. acs.orgnih.govresearchgate.net Molecular dynamics simulations in these systems have shown that the path of lowest energy for proton transfer primarily involves the organic cations and water molecules, with the Keggin anion helping to reduce the energy barrier for this process. acs.orgnih.gov While these findings are for a related compound, they provide a plausible model for the types of proton conduction mechanisms that could be at play in this compound, where proton hopping between ammonium ions, water molecules, and the surface of the Keggin anions is likely a key feature.

Analysis of Nitrogen-Hydrogen Coupling Constants

For the first time, the coupling constants between the nitrogen (¹⁴N and ¹⁵N) and hydrogen (¹H) nuclei in the crystalline phase of this compound have been measured. researchgate.net This was achieved through ¹⁵N MAS NMR spectroscopy. researchgate.net The ¹⁵N NMR spectrum of (NH₄)₃PW₁₂O₄₀·nH₂O without proton decoupling shows a complex multiplet pattern due to the coupling between the ¹⁵N and the four equivalent ¹H nuclei of the ammonium cation. When proton decoupling is applied, this multiplet collapses into a single, sharper peak. researchgate.net

The analysis of these coupling constants provides detailed information about the electronic environment of the nitrogen atom and the geometry of the ammonium ion within the crystal lattice. The ability to measure these couplings directly in the solid state is a significant advancement in the characterization of this material. researchgate.net Furthermore, exposing the salt to D₂O vapor and observing the changes in the ¹⁵N NMR spectrum provides insights into the isotope exchange between protons of the ammonium cation and deuterons from heavy water. researchgate.net

| Isotope | Coupling Constant (Hz) |

| ¹J(¹⁵N-¹H) | 73.4 |

| ¹J(¹⁵N-²H) | 11.3 |

This table presents the measured one-bond J-coupling constants between nitrogen-15 (B135050) and hydrogen-1 or deuterium-2 in the ammonium cation of this compound.

Xenon-129 NMR for Pore Structure Characterization

¹²⁹Xe NMR spectroscopy is a powerful, non-destructive technique for probing the porous structure of materials. societechimiquedefrance.frmdpi.commdpi.com Xenon, being an inert and monoatomic gas, acts as a sensitive probe of its local environment. societechimiquedefrance.frhuji.ac.il The chemical shift of ¹²⁹Xe is highly dependent on its physical interactions with the surrounding surfaces. huji.ac.il

In the context of this compound, ¹²⁹Xe NMR has been used to characterize its pore structure. researchgate.net The data obtained from these studies indicate the presence of a homogeneous and organized pore structure. researchgate.net For ammonium salts of various heteropolyacids, including 12-tungstophosphoric acid, similar pore openings of approximately 9.0 Å have been observed, irrespective of the specific composition of the Keggin anion. researchgate.net This suggests that the packing of the ammonium cations and the Keggin anions creates a consistent microporous environment.

The ¹²⁹Xe NMR chemical shift is influenced by the size and shape of the pores, as well as the chemical nature of the pore walls. mdpi.com By analyzing the chemical shift of xenon atoms adsorbed within the pores, valuable information about the dimensions and connectivity of the porous network in this compound can be obtained. mdpi.com

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for confirming the structural integrity of the Keggin anion in this compound. The Keggin structure, [PW₁₂O₄₀]³⁻, has characteristic vibrational modes that serve as a fingerprint for its presence.

The FTIR and Raman spectra of this compound typically show four main bands corresponding to the vibrations of the Keggin anion:

P-Oa stretching: around 1080 cm⁻¹

W=Od (terminal) stretching: around 980-990 cm⁻¹

W-Ob-W (corner-sharing) stretching: around 880-900 cm⁻¹

W-Oc-W (edge-sharing) stretching: around 780-800 cm⁻¹

The presence of these characteristic bands in the spectra of synthesized this compound confirms that the Keggin structure is retained after the substitution of protons with ammonium ions. researchgate.net In addition to the Keggin anion vibrations, bands corresponding to the N-H stretching and bending vibrations of the ammonium cation are also observed, typically in the regions of 3200 cm⁻¹ and 1400 cm⁻¹, respectively.

In studies of related tungstophosphate salts, Raman spectroscopy has also been used to monitor changes in the material as a function of temperature. For instance, the temperature dependence of the W=Ot stretching mode can provide information about dehydration processes. researchgate.net

Thermogravimetric Analysis for Thermal Stability and Hydration State

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and the number of water molecules of hydration in this compound. longdom.orgetamu.edu A typical TGA experiment involves heating the sample at a constant rate and monitoring its mass loss as a function of temperature. longdom.org

For this compound hydrate, (NH₄)₃PW₁₂O₄₀·nH₂O, the TGA curve generally shows distinct mass loss steps. The initial mass loss, typically occurring below 200°C, is attributed to the removal of water of hydration. researchgate.net By quantifying this mass loss, the number of water molecules (n) per formula unit can be determined. For example, TGA data has shown that a particular sample of this compound contained ten water molecules per salt molecule. researchgate.net

At higher temperatures, the decomposition of the ammonium cations and the Keggin anion occurs. The decomposition of the organic cation in similar heteropolyacid salts, such as those with tetrabutylammonium (B224687), has been observed in the range of 240–350°C. mdpi.com The Keggin anion itself begins to decompose at temperatures above 400°C. mdpi.com TGA, therefore, provides valuable information on the upper temperature limit for the use of this compound in applications like catalysis. longdom.org

| Temperature Range (°C) | Event |

| < 200 | Dehydration (loss of water molecules) |

| 240 - 350 | Decomposition of ammonium cations |

| > 400 | Decomposition of the Keggin anion |

This table outlines the general thermal events observed during the thermogravimetric analysis of this compound.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological Assessment

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. bjbms.orgthermofisher.com These methods have been applied to this compound to assess its particle size, shape, and aggregation state. researchgate.net

SEM analysis of nanostructured this compound has revealed that the material can consist of larger agglomerates which are, in turn, made up of smaller, nearly spherical crystallites with diameters in the range of 7-10 nm. researchgate.net SEM provides high-resolution, three-dimensional images of the sample surface, offering a detailed view of its topography. thermofisher.com

TEM, on the other hand, provides information about the internal structure of the material. By passing a beam of electrons through a thin sample, TEM can reveal the size and shape of individual crystallites and their arrangement within larger particles. While specific TEM data for this compound is not detailed in the provided search results, it is a standard technique used in conjunction with SEM for a comprehensive morphological assessment of nanomaterials.

Surface Acidity Determination through Chemisorption Techniques

The surface acidity of this compound is a critical parameter, particularly for catalytic applications, and is commonly investigated using chemisorption of probe molecules followed by techniques like temperature-programmed desorption (TPD). The principle involves adsorbing a basic molecule, such as ammonia (B1221849) (NH₃) or pyridine, onto the material's surface. These molecules bind to the acid sites. By measuring the amount of the probe molecule that adsorbs or the temperature at which it desorbs, the number, strength, and nature (Brønsted or Lewis) of the acid sites can be quantified.

Research has shown that this compound possesses Brønsted acid sites, which are crucial for many acid-catalyzed reactions. researchgate.net The chemisorption of ammonia is a frequently used method to characterize these acidic properties. researchgate.netcolab.ws The strength of the acid sites can be correlated with the desorption temperature; molecules desorbing at higher temperatures are indicative of stronger acid sites. ucl.ac.uk Studies have found that the catalytic activity for certain reactions, such as disproportionation, is dependent on the presence of these strong acid sites. researchgate.net The preparation method and the specific ammonium salt used as a precursor can influence the surface area and the distribution of these acid sites. researchgate.net

Another approach involves the sorption of nitrogen dioxide (NO₂), which has been shown to penetrate the bulk microporous structure of this compound and react with the ammonium (NH₄⁺) ions. acs.org This reactivity highlights the accessibility of the compound's internal structure and the interplay between the surface and bulk properties.

Table 1: Methods for Surface Acidity Determination

| Technique | Probe Molecule | Information Obtained | Reference |

|---|---|---|---|

| Temperature-Programmed Desorption (TPD) | Ammonia (NH₃) | Number and strength of acid sites | researchgate.netcolab.ws |

| Sorption Studies | Pyridine | Number of Brønsted acid sites | researchgate.net |

Electron Spectroscopy for Chemical Analysis (ESCA)

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. bris.ac.uk When the surface of this compound is irradiated with X-rays, photoelectrons are emitted from the sample. The binding energy of these electrons is characteristic of the element and its oxidation state. ntu.edu.tw

For this compound, XPS analysis can provide crucial information on the constituent elements: Tungsten (W), Phosphorus (P), Oxygen (O), and Nitrogen (N). By analyzing the high-resolution spectra of the core levels (e.g., W 4f, P 2p, O 1s, N 1s), their respective oxidation states can be confirmed. For instance, the W 4f spectrum is expected to show a doublet corresponding to W 4f₇/₂ and W 4f₅/₂, confirming the +6 oxidation state of tungsten in the Keggin anion. The N 1s peak would correspond to the ammonium cation (NH₄⁺). Any shifts in these binding energies, known as chemical shifts, can indicate changes in the chemical environment, such as those occurring after a catalytic reaction or thermal treatment. ntu.edu.tw

Table 2: Expected Core Level Binding Energies for this compound

| Element | Orbital | Expected Binding Energy Range (eV) | Information Provided |

|---|---|---|---|

| Tungsten | W 4f | ~35 - 38 | Confirms W(VI) oxidation state |

| Phosphorus | P 2p | ~133 - 135 | Confirms P(V) oxidation state in the central tetrahedron |

| Oxygen | O 1s | ~530 - 532 | Distinguishes between different oxygen environments (e.g., W-O-W, W=O) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule or material. scribd.com For polyoxometalates like this compound, the UV spectrum is dominated by intense ligand-to-metal charge transfer (LMCT) transitions. mdpi.com These transitions involve the promotion of an electron from a p-orbital of an oxygen atom (the ligand) to an empty d-orbital of the tungsten atom (the metal). rsc.org

The spectrum of the [PW₁₂O₄₀]³⁻ Keggin anion typically displays two main charge-transfer bands:

A higher energy band , found in the range of 210–230 nm, is attributed to the charge transfer from a terminal oxygen atom (an oxygen atom double-bonded to a single tungsten, W=O) to the tungsten atom. mdpi.com

A lower energy band , observed between 240–550 nm, corresponds to the charge transfer from a bridging oxygen atom (an oxygen atom linking two tungsten atoms, W-O-W) to a tungsten atom. mdpi.com

The position and intensity of these bands are characteristic of the Keggin structure and can be used to confirm its integrity. The energy required for this charge transfer, known as the absorption edge energy (E_g), can also be determined from the spectrum. mdpi.com

Table 3: Electronic Transitions in this compound

| Transition Type | Description | Wavelength Region (nm) | Reference |

|---|---|---|---|

| LMCT | O(terminal) 2p → W 5d | 210 - 230 | mdpi.com |

Electrochemical Characterization (Polarography, Electron Spin Resonance, X-ray Photoelectron Spectroscopy)

The electrochemical behavior of this compound is primarily associated with the reversible, multi-electron reduction of the tungsten atoms within the Keggin anion. This property is investigated using several techniques.

Polarography and Cyclic Voltammetry: These techniques are used to study the redox potentials of the compound. The Keggin anion can accept multiple electrons in successive, well-defined steps, leading to the formation of mixed-valence species known as "heteropoly blues." Polarography can determine the specific potentials at which the W(VI) centers are reduced to W(V). dissercat.com

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is used to detect and characterize species with unpaired electrons. The reduced forms of the 12-tungstophosphate anion, which contain paramagnetic W(V) centers, are ESR-active. The ESR spectra provide information about the electronic structure and the delocalization of the unpaired electron within the Keggin unit. dissercat.com

X-ray Photoelectron Spectroscopy (XPS): In an electrochemical context, XPS can be used to analyze the surface of an electrode modified with this compound. By comparing the XPS spectra before and after an electrochemical reduction, the change in the oxidation state of tungsten from W(VI) to W(V) can be directly observed through shifts in the W 4f binding energies. oup.com

Calorimetric Studies (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is used to study thermal transitions such as melting, crystallization, and solid-state phase transitions. williams.edu

For hydrated this compound, a DSC thermogram would reveal several key thermal events:

Dehydration: One or more endothermic peaks at lower temperatures (typically below 200°C) corresponding to the release of physically adsorbed and crystalline water molecules. researchgate.net

Decomposition of Ammonium Cations: At higher temperatures, the ammonium ions will begin to decompose.

Decomposition of the Keggin Anion: At even higher temperatures, the structural integrity of the [PW₁₂O₄₀]³⁻ anion breaks down.

These measurements provide valuable information about the thermal stability of the compound and the nature of the water molecules associated with its structure. nih.gov The enthalpy changes (ΔH) associated with these transitions can also be calculated from the area of the DSC peaks. researchgate.net

Table 4: Expected Thermal Events for this compound in DSC

| Thermal Event | Type | Approximate Temperature Range | Description |

|---|---|---|---|

| Water Release | Endothermic | < 200°C | Loss of physisorbed and crystal water. researchgate.net |

| Ammonium Decomposition | Endothermic/Exothermic | > 300°C | Breakdown of NH₄⁺ ions. |

Surface Area and Porosity Analysis (Nitrogen Adsorption, Mercury Porosimetry)

The surface area and porosity of this compound are key physical properties that influence its performance in applications like catalysis and sorption. These are typically measured by gas adsorption and mercury porosimetry.

Nitrogen Adsorption: This is the most common method for determining surface area and pore size distribution. The amount of nitrogen gas adsorbed onto the material's surface at liquid nitrogen temperature (-196 °C) is measured at various pressures. The Brunauer-Emmett-Teller (BET) method is then applied to the adsorption isotherm to calculate the specific surface area. acs.org For this compound, reported BET surface areas can be significant, with values around 90 ±5 m²/g, indicating a microporous structure. researchgate.net The preparation method can significantly impact the resulting surface area. researchgate.net

Mercury Porosimetry: This technique is used to determine the volume and size distribution of larger pores (macropores and mesopores). It is based on the principle that a non-wetting liquid (mercury) will only intrude into pores under pressure. microtrac.com The required pressure is inversely proportional to the pore size. By measuring the volume of mercury intruded at each pressure step, a pore size distribution can be generated. Comparing results from nitrogen adsorption and mercury porosimetry can provide a more complete picture of the material's pore structure. researchgate.net

Table 5: Surface and Porosity Characteristics of this compound

| Property | Technique | Typical Value | Significance | Reference |

|---|---|---|---|---|

| Specific Surface Area | Nitrogen Adsorption (BET) | 90 ±5 m²/g | Indicates high surface area available for interaction | researchgate.net |

| Porosity | Nitrogen Adsorption | Microporous | Arises from the packing of crystallites in the secondary structure | researchgate.netcolab.ws |

Temperature-Programmed Reduction and Hydrogen-Deuterium Exchange Studies

Temperature-Programmed Reduction (TPR): TPR is used to assess the reducibility of a material. numberanalytics.com The sample is heated at a constant rate in a stream of a reducing gas, typically a mixture of hydrogen (H₂) and an inert gas. The consumption of H₂ is monitored by a detector. altamirainstruments.com For this compound, TPR-H₂ provides information on the temperatures at which the W(VI) species in the Keggin anion are reduced. The resulting TPR profile, with its characteristic reduction peaks, reveals the stability of the tungsten centers and the kinetics of their reduction, which is vital for understanding catalytic redox cycles. nih.gov

Hydrogen-Deuterium Exchange (H-D Exchange): H-D exchange studies are powerful for probing the nature and accessibility of protons within a structure. rsc.org In a notable study on nanostructured this compound, H-D exchange was monitored using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By exposing the material to deuterated water (D₂O) vapor, researchers could distinguish between different types of ammonium cations. The results showed that "surface" ammonium cations and protons from adsorbed water exchanged with deuterium much more readily than the "bulk" ammonium cations located within the interior of the crystallites. researchgate.net This experiment provided direct evidence for the morphology of the salt's nanoparticles and the different environments of the charge-compensating cations. researchgate.net

Table 6: Insights from Hydrogen-Deuterium Exchange in (NH₄)₃PW₁₂O₄₀

| Proton Type | Exchange Rate with D₂O | Technique | Finding | Reference |

|---|---|---|---|---|

| Adsorbed Water | Fast | ¹H / ²H MAS NMR | Protons are readily accessible and mobile. | researchgate.net |

| "Surface" NH₄⁺ | Fast | ¹H / ²H MAS NMR | Cations are located on the surface of crystallites. | researchgate.net |

Catalytic Applications and Reaction Mechanisms of Ammonium 12 Tungstophosphate

Organic Transformation Catalysis

Ammonium (B1175870) 12-tungstophosphate serves as a potent catalyst for several key organic reactions, leveraging its acidic properties to facilitate the conversion of simple molecules into more complex and valuable products.

The conversion of methanol (B129727) into hydrocarbons, particularly gasoline-range products, is a critical process for producing alternative fuels. mdpi.comowi-aachen.de Ammonium 12-tungstophosphate has demonstrated considerably high catalytic activity for this transformation, surpassing many other heteropoly compounds previously reported. osti.govresearchgate.net The process, often referred to as Methanol-to-Gasoline (MTG), utilizes acid catalysts to convert methanol into a mixture of hydrocarbons. mdpi.commdpi.com

A distinguishing feature of this compound in this reaction is its high selectivity towards the formation of saturated hydrocarbons (alkanes) rather than olefins (alkenes). osti.govresearchgate.net This is in contrast to other heteropoly compounds that typically favor olefin production. The reaction proceeds through a complex network of steps initiated by the dehydration of methanol to form dimethyl ether (DME). Subsequent reactions involving the acidic sites of the catalyst lead to the formation of light olefins, which then undergo oligomerization, cyclization, and hydrogen transfer reactions to produce a range of aliphatic and aromatic hydrocarbons. dntb.gov.ua The strong Brønsted acid sites of the this compound are crucial for these carbenium ion-mediated reaction pathways.

Table 1: Product Distribution in Methanol Conversion over HZSM-5 Based Catalysts at 450 °C This table presents data for HZSM-5 based catalysts as a reference for the MTG process, highlighting typical product distributions. Data for this compound, while noted for high activity, is less quantitatively detailed in the provided search results.

| Product Category | HZ_Bent (wt.%) | HZ_Bent+IE (wt.%) | HZ_Boeh (wt.%) |

| Light Hydrocarbons (C1-C4) | 48.7 | 56.5 | 50.8 |

| Gasoline (C5+) | 41.5 | 36.3 | 40.8 |

| Aromatics | 10.3 | 7.9 | 8.8 |

| Coke | 0.4 | 0.3 | 0.4 |

| Methanol Conversion | 100% | 100% | 100% |

| Data sourced from a study on HZSM-5 zeolite-based catalysts for the MTG reaction. mdpi.comresearchgate.net |

The selective oxidation of alcohols to corresponding aldehydes is a fundamental transformation in organic synthesis. This compound and related tungstophosphate catalysts are effective in this regard, particularly for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). researchgate.netmdpi.com This reaction is often carried out using an oxidizing agent like hydrogen peroxide or molecular oxygen under relatively mild conditions. acs.orgresearchgate.net

The catalytic activity stems from the ability of the tungstophosphate anion to facilitate the transfer of oxygen from the oxidant to the alcohol substrate. The reaction mechanism can vary depending on the specific catalyst system and conditions. For instance, in vapor-phase air oxidation, the catalyst's surface acidity and redox properties play a crucial role. researchgate.net In liquid-phase oxidations using hydrogen peroxide, peroxo complexes of tungsten are often formed as active intermediates. researchgate.netacs.org High selectivity to benzaldehyde is a key advantage, minimizing over-oxidation to benzoic acid. mdpi.comacs.org

Table 2: Catalytic Performance in Benzyl Alcohol Oxidation This table compiles data from various studies on tungstophosphate-based catalysts, showcasing performance under different reaction conditions.

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Benzaldehyde Selectivity (%) | Source |

| This compound/NbP | Air | 250 | ~18 | ~80 | researchgate.net |

| TPA₃/MCM-41 | H₂O₂ | 80 | 24 | 90 | acs.org |

| TPA₃/ZrO₂ | H₂O₂ | 80 | 22 | 98 | acs.org |

| (TBA)₅PW₁₀V₂O₄₀ | O₂ | 170 | 97 | >99 | mdpi.com |

Alkylation reactions, such as Friedel-Crafts alkylation, are essential for synthesizing a wide range of organic compounds by forming new carbon-carbon bonds. The strong acid sites present in heteropoly compounds like this compound make them effective catalysts for these transformations. researchgate.net These solid acid catalysts offer a more environmentally friendly alternative to traditional homogeneous catalysts like aluminum chloride.

Research has shown that cesium salts of 12-tungstophosphoric acid exhibit very high activity for the liquid-phase alkylation of 1,3,5-trimethylbenzene with cyclohexene. researchgate.net The mechanism involves the protonation of the alkene (cyclohexene) on the Brønsted acid sites of the catalyst, generating a carbocation. This electrophilic species then attacks the aromatic ring, leading to the alkylated product. The catalyst's solid nature allows for easy separation from the reaction mixture and potential for recycling. google.com

Skeletal isomerization of linear alkanes to their branched isomers is a crucial process in the petroleum industry to enhance the octane (B31449) number of gasoline. sharif.edu this compound and its related salts are active catalysts for the isomerization of hydrocarbons such as n-butane and n-pentane. researchgate.netacs.orgcapes.gov.br

The reaction requires strong acid sites to initiate the transformation. The mechanism is believed to proceed via a bifunctional pathway on catalysts promoted with a metal like platinum, or a monomolecular pathway on the acid sites alone. sharif.edu For acid-only catalysts, the process involves the formation of a carbenium ion from the alkane, which then undergoes rearrangement to a more stable branched carbocation before desorbing as the isomerized alkane. research-solution.com Cesium salts of 12-tungstophosphoric acid have shown excellent selectivity for the skeletal isomerization of n-butane. researchgate.netgoogle.com The efficiency of these catalysts is attributed to their "pseudo-liquid phase," which allows for high accessibility of the reactant molecules to the active acid sites.

Alkylation Reactions

Environmental Catalysis for Nitrogen Oxides (NOx) Remediation

Beyond organic synthesis, this compound plays a role in environmental protection by catalyzing the removal of harmful pollutants like nitrogen oxides (NOx) from exhaust gases.

Selective Catalytic Reduction (SCR) is a widely used technology for converting NOx in flue gases from stationary sources and diesel engines into harmless diatomic nitrogen (N₂) and water. semanticscholar.orgwikipedia.org The process typically uses ammonia (B1221849) (NH₃) as the reducing agent. rsc.org

This compound has shown notable efficacy in NOx remediation. semanticscholar.org Its microporous structure allows for the sorption of NOx molecules like nitrogen dioxide (NO₂). acs.org A key aspect of its mechanism is the ability of the catalyst's own ammonium ions (NH₄⁺) to act as the reductant. NO₂ penetrates the bulk structure of the catalyst, where it is reduced by the NH₄⁺ ions. acs.org This process yields nitrogen (N₂) and nitrous oxide (N₂O), with the nitrogen being desorbed into the gas phase. acs.org This intrinsic reducing capability can be advantageous in certain applications. In other systems, externally supplied ammonia is adsorbed onto the catalyst's acid sites, where it reacts with the adsorbed NOx. The Keggin structure of the tungstophosphate anion is crucial for maintaining the catalyst's activity and stability during the SCR reaction. semanticscholar.org

Sorption and Reduction Pathways of Nitrogen Dioxide

This compound serves as a microporous material capable of sorbing and reducing nitrogen dioxide (NO₂). acs.orgacs.org The interaction is not limited to the surface; NO₂ molecules penetrate the bulk structure of the compound. acs.org Within this structure, a reduction process occurs, facilitated by the ammonium (NH₄⁺) cations present in the salt. acs.org

The reduction of nitrogen dioxide by this compound leads to the formation of several products. The primary products are nitrogen (N₂) and oxygen (O₂). acs.org Nitrogen is subsequently desorbed back into the gas phase. acs.org The oxygen produced is believed to participate in surface oxidation processes. acs.org

At elevated temperatures, another product, nitrous oxide (N₂O), is formed. The production of N₂O becomes significant at temperatures around 200°C and increases substantially as the temperature rises to 300°C. acs.org The formation of N₂O at these higher temperatures is thought to result from the decomposition of ammonium nitrate (B79036), an intermediate species formed during the reaction between NO₂ and the ammonium cations. acs.org

The following table summarizes the product yields from the reaction of a pulse of NO₂ with this compound at various temperatures.

Product Yields from NO₂ Reduction by this compound

| Temperature (°C) | N₂ Yield (relative units) | N₂O Yield (relative units) | NO Yield (relative units) |

|---|---|---|---|

| 25 | High (first pulse) | Negligible | Significant (first pulse) |

| 150 | Higher than other species | Negligible | Significant (first pulse) |

| 200 | High | Starts to increase | Virtually nonexistent |

| 250 | High | 5x increase from 200°C | Virtually nonexistent |

| 300 | High | 2x increase from 250°C | Virtually nonexistent |

Data derived from graphical representations in Moffat, J.B. et al. (1996). acs.org

Role of Ammonium Cations in NOx Reactivity and Regeneration

The ammonium (NH₄⁺) cations within the Keggin structure of this compound play a direct and crucial role in its reactivity with nitrogen oxides (NOx). semanticscholar.org These bound cations act as the reducing agent for NO₂, as described in the previous section. acs.org This internal reduction mechanism allows the material to remove NOx from a gas stream even in the absence of an external reducing agent like ammonia (NH₃). semanticscholar.org Studies have shown that the ammonium salt of 12-tungstophosphoric acid has a greater capacity for NOx removal without gaseous NH₃ compared to its acid form. semanticscholar.org

The NH₄⁺ ions participate actively in the selective catalytic reduction (SCR) of nitric oxide (NO) when ammonia is present in the feed gas. semanticscholar.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies have confirmed that the bound NH₄⁺ in the Keggin structure is an active species in the NH₃-SCR reaction. semanticscholar.org

A key aspect of the catalyst's functionality is its ability to be regenerated. The ammonium cations that are consumed during the reduction of NOx can be replenished by treating the material with ammonia gas at temperatures around 150°C. semanticscholar.org This process restores the catalytic activity of the material for subsequent NOx reduction cycles. Importantly, in-situ Raman spectroscopy has shown that the fundamental Keggin structure of the tungstophosphate remains stable and does not undergo perturbation during the SCR reaction and regeneration cycles. semanticscholar.org The formation of NH₄⁺ ions from the irreversible sorption of ammonia has been observed, confirming the regeneration pathway. researchgate.net

Photocatalytic Applications

Carbon-Carbon Double Bond Isomerization of Linear Alpha Olefins

This compound and its parent acid, 12-tungstophosphoric acid (12-TPA), are effective heterogeneous photocatalysts for the carbon-carbon double bond isomerization of linear alpha olefins (LAO). jelsciences.comresearchgate.net This reaction converts terminal alkenes into more stable linear internal olefins (LIO), which is a significant process for improving the octane number of transportation fuels. jelsciences.com The reaction proceeds with high selectivity and yields under mild temperature conditions. jelsciences.comresearchgate.net

The catalytic activity is influenced by the chain length of the olefin. As the number of carbons in the LAO increases, the temperature and time required for the isomerization reaction also increase. jelsciences.com This is attributed to the higher activation energy needed to move the double bond further from the terminal position to an internal one in longer carbon chains. jelsciences.com The catalyst demonstrates good recyclability; after being filtered from the reaction mixture, it can be regenerated and reused multiple times with only a minor decrease in conversion efficiency. jelsciences.com For example, after 10 cycles of isomerizing 1-hexene, the catalyst's conversion rate decreased by only 10%. jelsciences.com

Photocatalytic Isomerization of Linear Alpha Olefins using 12-Tungstophosphate Acid

| Linear Alpha Olefin | Reaction Time (h) | Reaction Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1-Hexene | 1 | 25 | 100 |

| 1-Octene | 2 | 30 | 100 |

| 1-Decene | 3 | 40 | 100 |

| 1-Dodecene | 4 | 50 | 100 |

| 1-Tetradecene | 5 | 60 | 100 |

| 1-Hexadecene | 6 | 70 | 100 |

| 1-Octadecene | 8 | 80 | 100 |

Table adapted from Ma, W. et al. (2021). jelsciences.com

UV-Visible Light Induced Photoreactions

The photocatalytic activity of this compound is initiated by the absorption of ultraviolet (UV) or visible light. jelsciences.com The Keggin anion structure allows it to absorb photons, which excites electrons and creates electron-hole pairs, driving the chemical transformation. rsc.org This property enables reactions like the C-C double bond isomerization to occur under mild conditions. jelsciences.comresearchgate.net

Influence of Structural Modification on Catalytic Activity

Effect of Vanadium Substitution on Redox Catalysis

The catalytic activity generally increases with the number of vanadium atoms incorporated into the Keggin unit. mdpi.com This has been demonstrated in the aerobic oxidation of benzyl alcohol, where vanadium-substituted phosphotungstates show significantly higher conversion rates compared to the non-substituted parent compound. For instance, a tetrabutylammonium (B224687) salt of a divanadium-substituted tungstophosphate (TBA₅PW₁₀V₂O₄₀) achieved a 97% conversion of benzyl alcohol, showcasing its high efficiency. mdpi.com These vanadium-containing heteropoly acids are stable and can be reused in catalytic cycles. ncl.res.in

Effect of Vanadium Substitution on Benzyl Alcohol Oxidation

| Catalyst | Benzyl Alcohol Conversion (%) | Selectivity to Benzaldehyde (%) |

|---|---|---|

| TBA₄PW₁₁V₁O₄₀ | 85 | >99 |

| TBA₅PW₁₀V₂O₄₀ | 97 | >99 |

Reaction Conditions: 170 °C, 5 bar O₂, catalyst/substrate ratio of 0.01. Table adapted from Soriano, M.D. et al. (2022). mdpi.com

Impact of Counter-Cations on Catalytic Performance and Induction Phenomena

The catalytic prowess of this compound is not solely dictated by the Keggin anion structure but is also significantly modulated by the nature of the counter-cation. The substitution of the ammonium (NH₄⁺) ion with various other cations, including alkali metals, alkaline earth metals, and transition metals, can profoundly alter the catalyst's physical and chemical properties, thereby influencing its activity, selectivity, and stability in catalytic reactions. researchgate.netresearchgate.netnih.gov Furthermore, the choice of counter-cation can play a crucial role in the manifestation of induction periods, which are initial slow phases in a reaction before it reaches its full catalytic rate. mdpi.comconicet.gov.arwikipedia.org

The influence of the counter-cation is multifaceted, affecting properties such as the catalyst's surface area, acidity (both Brønsted and Lewis), and redox potential. researchgate.net For instance, the replacement of protons with metal cations can lead to the creation of Lewis acid sites, which can act in concert with the Brønsted acidity of the parent heteropoly acid to create a bifunctional catalyst. researchgate.net The size and charge of the counter-cation also dictate the packing of the Keggin anions in the solid state, which in turn affects the accessibility of the active sites to reactant molecules.

Detailed Research Findings on Counter-Cation Impact

Research has demonstrated that the strategic selection of counter-cations can be used to tune the catalytic performance of 12-tungstophosphate for specific applications. The substitution of the ammonium ion can lead to enhanced thermal stability, modified solubility, and altered redox characteristics of the catalyst.

For example, in oxidation reactions, the introduction of redox-active transition metal counter-cations can provide additional active centers for the catalytic cycle. Studies have shown that iron (Fe) as a counter-cation in a molybdophosphoric acid catalyst can enhance both the activity and selectivity in the oxidation of isobutane (B21531) to methacrylic acid. researchgate.net The specific placement of the iron, whether as a counter-cation or within the Keggin anion, was found to be critical to its effect on selectivity. researchgate.net

Conversely, alkali metal cations, which are not redox-active, primarily influence the acidity and physical properties of the catalyst. A study on the electrode reactions of 12-tungstocobaltate showed specific cation catalysis in the order of Na⁺ < K⁺ < Rb⁺ < Cs⁺, where the heavier group 1 cations facilitated the electron-transfer process. nih.gov This effect was attributed to the partial dehydration of the cation, which aids in the catalytic process. nih.gov

Organic cations, such as quaternary ammonium salts, have also been extensively studied. These large cations can render the heteropoly acid soluble in organic media, allowing for homogeneous catalysis, or can be used to create phase-transfer catalysts. researchgate.netmdpi.com The structure and length of the alkyl chains of the organic cation can influence the catalyst's performance by affecting interactions with the substrate through van der Waals forces. mdpi.comconicet.gov.ar

The following interactive table summarizes the observed effects of different counter-cations on the catalytic performance of tungstophosphate-based catalysts in various reactions.

| Counter-Cation | Catalyst System | Reaction | Key Findings |

| Iron (Fe³⁺) | Fe₀.₈₅H₀.₄₅PMo₁₂O₄₀ | Isobutane Oxidation | Increased selectivity to methacrylic acid and methacrolein, and enhanced activity. mdpi.com |

| Cesium (Cs⁺) | Cs₂Fe₀.₂H₀.₄PMo₁₂O₄₀ | Isobutane Oxidation | Increased selectivity to methacrylic acid. mdpi.com |

| Cobalt (Co²⁺), Nickel (Ni²⁺) | Co or Ni substituted molybdophosphates | Ethanol Dehydration | Weaker acidic properties compared to the parent acid, with selectivity to acetaldehyde (B116499) increasing with higher transition metal content. |

| Tetrabutylammonium (TBA⁺) | (TBA)₅PW₁₀V₂O₄₀ | Benzyl Alcohol Oxidation | High conversion (97%) and selectivity (>99%) to benzaldehyde. researchgate.net |

| Alkali Metals (Li⁺, Na⁺, K⁺, Cs⁺) | MₓPW₁₂O₄₀ | Electrode Reactions | Catalytic effect on electron transfer increases with cation size (Na⁺ < K⁺ < Cs⁺). nih.gov |

Induction Phenomena and the Role of the Counter-Cation

An induction period is a common phenomenon in catalysis, representing the initial phase of a reaction where the rate is slow before accelerating to a steady state. wikipedia.org This period is often associated with the in-situ formation of the true catalytically active species from a pre-catalyst. wikipedia.org In the context of this compound and its derivatives, the induction period can be significantly influenced by the counter-cation.

The mechanism behind the induction period in heteropoly acid catalysis can be attributed to several factors:

Formation of Active Species: The pre-catalyst may need to undergo a transformation to form the active catalyst. For instance, in oxidation reactions involving vanadium-substituted tungstophosphates, the induction period has been linked to the formation of active vanadium oxo species. mdpi.comconicet.gov.ar

Mass Transport Limitations: The initial stages of the reaction might be hindered by the slow diffusion of reactants to the active sites. This has been observed with bulky organic counter-cations like tetrabutylammonium (TBA⁺), which can create mass transport limitations for the oxidant, leading to a prolonged induction period. mdpi.com

Autocatalysis: In some reactions, a product of the reaction itself acts as a catalyst, leading to an initial slow rate that accelerates as the product concentration increases. wikipedia.org

The counter-cation can influence the length of the induction period in several ways. Redox-active counter-cations can participate in the formation of the active species, potentially shortening the induction period. For example, the presence of iron as a counter-cation can promote the reducibility of the solid and consequently its catalytic activity, which may affect the induction phase. mdpi.com

In contrast, large, non-redox-active organic cations can increase the induction period due to steric hindrance and mass transfer limitations. A study on the oxidation of cyclooctene (B146475) using phosphomolybdate salts with TBA⁺ as the counter-cation reported a long induction time of 120–240 minutes, which was attributed to initial mass transport limitations of the oxidant. mdpi.com

The following table provides a summary of research findings on the impact of counter-cations on the induction period in reactions catalyzed by tungstophosphate-based compounds.

| Counter-Cation | Catalyst System | Reaction | Observation on Induction Period | Plausible Reason |

| Tetrabutylammonium (TBA⁺) | TBA salts of phosphomolybdate | Cyclooctene Oxidation | Long induction period (120–240 min). mdpi.com | Initial mass transport limitations for the oxidant. mdpi.com |

| Vanadium (V) in anion | (TBA)ₓP(Mo/W)VᵧO₄₀ | Benzyl Alcohol Oxidation | Induction time decreases with increasing vanadium substitution. conicet.gov.ar | Faster formation of active vanadium species. conicet.gov.ar |

| No specific cation mentioned | Wilkinson's Catalyst | General Catalysis | An induction period is observed. wikipedia.org | Dissociation of a triphenylphosphine (B44618) ligand to form the active 14-electron species. wikipedia.org |

| No specific cation mentioned | Grignard Reagents | Grignard Reaction | Notorious for having induction periods. wikipedia.org | Removal of magnesium oxide layer and exothermic nature of the reaction at low temperatures. wikipedia.org |

Proton Transport and Conductivity Phenomena in Ammonium 12 Tungstophosphate Systems

Fundamental Mechanisms of Proton Conduction

Proton conduction in ammonium (B1175870) 12-tungstophosphate, as in other heteropolyacids, primarily occurs through two established mechanisms: the Grotthuss mechanism and the Vehicle mechanism. The dominant mechanism is highly dependent on the level of hydration and the operating temperature.

The Grotthuss mechanism , also known as proton hopping, involves the rearrangement of hydrogen-bonding networks. researchgate.netnih.gov Protons are not physically transported over long distances but rather "hop" between adjacent water molecules or other proton-accepting sites, such as the oxygen atoms of the Keggin anions, through the cleavage and formation of hydrogen bonds. acs.org This structural diffusion of protons is particularly efficient under high humidity conditions where an extensive network of hydrogen bonds is present. researchgate.netnih.gov An activation energy in the order of a few 0.1 eV is typically associated with a Grotthuss-like proton transfer. acs.orgresearchgate.net

The Vehicle mechanism involves the diffusion of protonated species, such as hydronium ions (H₃O⁺) or ammonium ions (NH₄⁺), through the material. researchgate.netnih.gov These ions act as "vehicles," carrying the protons with them. This mechanism becomes more prevalent under low relative humidity conditions when the continuous hydrogen-bonding network required for the Grotthuss mechanism is disrupted. researchgate.netnih.gov The activation energy for the vehicle mechanism is generally higher than that for the Grotthuss mechanism.

Role of Water Molecules in Proton Mobility and Activation Energy

Water molecules are crucial for the high proton conductivity observed in ammonium 12-tungstophosphate. researchgate.netjmst.org The degree of hydration directly influences both the mobility of protons and the activation energy required for their transport.

Pristine this compound exhibits poor conductivity at high temperatures in dry air, underscoring its strong dependence on water molecules for efficient proton transport. researchgate.netjmst.org The presence of water facilitates the formation of a hydrogen-bonding network, which is essential for the low-energy Grotthuss-type conduction. researchgate.netnih.gov As the water content increases, the proton conductivity generally increases, while the activation energy decreases. researchgate.net For instance, in related tungstophosphoric acid hydrates, the activation energy for proton transport increases significantly upon dehydration, rising from 0.23 eV with 29 water molecules to 1.07 eV with only 6 water molecules. acs.orgnih.gov

Design of Proton-Conducting Materials and Composites

To enhance the proton conductivity and operational stability of this compound, particularly at intermediate temperatures, significant research has focused on creating composite materials. These composites aim to improve the retention of proton carriers and create continuous pathways for proton transport. researchgate.netjmst.org

One effective strategy is the creation of composites with phosphoric acid (H₃PO₄). researchgate.netjmst.org In these materials, the phosphoric acid is preserved in the residual spaces of the "spongy" crystal structure of this compound. jmst.org This creates continuous channels for proton transportation, leading to a much higher conductivity compared to the pure compound. researchgate.netjmst.org For example, a composite of (NH₄)₃PW₁₂O₄₀-H₃PO₄ has achieved a high conductivity of 0.14 S/cm at 170 °C. researchgate.netjmst.org

Another approach involves incorporating this compound into polymer matrices. This can improve the mechanical properties and processability of the material for applications like proton exchange membranes in fuel cells. The introduction of ammonium ions into the structure of other porous ionic crystals has also been shown to be a simple and effective method for enhancing proton conductivity, as the NH₄⁺ ions can form hydrogen bonds and act as proton carriers. researchgate.netnih.gov

Interactive Table: Proton Conductivity of this compound and Related Composites

| Material | Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) | Activation Energy (eV) |

| (NH₄)₃PW₁₂O₄₀-H₃PO₄ Composite | 0.14 | 170 | - | - |

| Imid₃WP·2H₂O | - | - | - | 0.26 |

| H₃WPA·29H₂O | - | ~40 | - | 0.23 |

| H₃WPA·6H₂O | - | - | - | 1.07 |

| (NH₄)₂[Cr₃(CHO₂)₆O(C₇H₉N)₃]₂[α-SiW₁₂O₄₀]·6H₂O | High | - | High | Low |

| (NH₄)₂[Cr₃(CHO₂)₆O(C₇H₉N)₃]₂[α-SiW₁₂O₄₀]·6H₂O | Low | - | Low | High |

Note: Data is compiled from various research findings and may not represent a direct comparative study under identical conditions.

Spectroscopic Probes for Proton Dynamics (e.g., NMR Relaxation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of protons in this compound. researchgate.net Techniques such as ¹H, ³¹P, and ¹⁵N Magic Angle Spinning (MAS) NMR provide detailed information about the local environment and mobility of different proton-containing species.

NMR studies have successfully distinguished between "bulk" and "surface" ammonium cations within the crystallites of (NH₄)₃PW₁₂O₄₀·nH₂O. researchgate.net The "surface" cations are involved in proton exchange with adsorbed water molecules. researchgate.net This distinction is crucial for understanding the pathways of proton conduction.

NMR relaxation time measurements, such as spin-lattice relaxation time (T₁), provide insights into the local dynamics of protons. acs.orgnih.gov For instance, in related systems, the temperature dependence of T₁ for different protons can indicate which species are involved in faster local dynamics. nih.gov In some imidazolium-based tungstophosphate systems, ¹H T₁ values were found to be between 1.6 and 1.9 seconds at 20 °C, and these values increased with temperature, suggesting faster local dynamics. acs.orgnih.gov

Furthermore, isotope exchange studies, where ¹H is replaced by ²H (deuterium), followed by ²H MAS NMR, can reveal the sequence of proton exchange. researchgate.net Such experiments have shown that the "surface" ammonium cations are the first to exchange with deuterium (B1214612), confirming their accessibility and role in proton transport. researchgate.net

Adsorption and Ion Exchange Properties of Ammonium 12 Tungstophosphate

Principles of Ion Exchange Selectivity

The ion exchange selectivity of ammonium (B1175870) 12-tungstophosphate is rooted in the specific physicochemical properties of its crystal structure. Heteropoly compounds, in general, are known for their defined structures and the ability to exchange constituent cations. researchgate.net The parent 12-heteropoly acids possess the general formula HmXY12O40·nH2O, where X can be elements like phosphorus or silicon, and Y is typically molybdenum or tungsten. scribd.com In acidic solutions, AWP demonstrates significant exchange with larger alkali ions such as potassium, rubidium, and cesium, as well as monovalent ions like silver and thallium(I), which form insoluble salts with the heteropoly acid. researchgate.net

The selectivity is influenced by the size and hydration energy of the exchanging cations. Ions with a smaller hydrated radius can more easily penetrate the microporous structure of the AWP and interact with the exchange sites. researchgate.net The exchange process can be viewed as an interchange of ions between two dielectric materials, with the temperature coefficient of the exchange equilibria often being small. researchgate.net The structure and chemical properties of heteropoly compounds, including their acidic and redox characteristics, can be controlled by altering their constituent elements and the degree of proton substitution with other cations. researchgate.net

Adsorption Behavior of Alkali Metal Ions (Cesium, Rubidium)

Ammonium 12-tungstophosphate exhibits a particularly high selectivity for cesium ions, making it a promising material for the separation of cesium from various solutions, including high-level liquid waste (HLLW). researchgate.netsciengine.com The adsorption of cesium onto AWP is strong, and the material shows excellent radiation stability. researchgate.netsciengine.com The distribution coefficient (Kd) for Cs(I) can be very high, often exceeding 105 cm3/g in nitric acid solutions, leading to a significant separation factor between cesium and rubidium. researchgate.net

The adsorption behavior of rubidium is similar to that of cesium, though the affinity is generally lower. researchgate.net The selectivity for alkali metals typically follows the order of increasing atomic number and crystal ion radius: Li < K < Rb < Cs. researchgate.net This trend is attributed to the decreasing hydrated radius of the ions, which facilitates their interaction with the AWP structure. researchgate.net The adsorption of Cs(I) on AWP has been found to follow a Langmuir-type adsorption isotherm and is considered to be a chemisorption process. researchgate.netsciengine.com

Table 1: Distribution Coefficients (Kd) of Various Metal Ions on AWP-CaALG Microcapsules

| Metal Ion | Kd Value (cm³/g) in 0.1–5 M HNO₃ |

|---|---|

| Cs(I) | > 10⁵ |

| Rb(I) | ~ 10³ |

| Sr(II) | < 50 |

| Pd(II) | < 50 |

| Ru(III) | < 50 |

| La(III) | < 50 |

| Dy(III) | < 50 |

| Ce(III) | < 50 |

| Zr(IV) | < 50 |

Data sourced from a study on AWP-calcium alginate microcapsules. researchgate.net

Ion Exchange Chromatography Applications

The selective ion exchange properties of this compound have been leveraged in various chromatographic applications. It has been successfully used as a solid adsorbent in gas chromatography for the separation of lower hydrocarbons. oup.com In liquid chromatography, AWP has been employed for the separation of alkali metal ions. sioc-journal.cn

For instance, using a mobile phase containing an organic solvent like methanol (B129727) mixed with ammonium nitrate (B79036) and nitric acid, alkali metal ions can be effectively separated on AWP-impregnated paper. sioc-journal.cn The separation is based on the differential migration of the ions, influenced by their interaction with the stationary phase. In one study, the RF values for alkali metals on AWP paper were found to be Li (0.70), Na (0.55), K (0.35), Rb (0.18), and Cs (0.03), demonstrating a clear separation. sioc-journal.cn

Furthermore, columns packed with AWP-based materials have been developed for the chromatographic separation of cesium from simulated high-level liquid wastes. researchgate.net These applications highlight the practical utility of AWP in analytical and preparative separations. wikipedia.org

Anion-Exchange Properties of Immobilized Ammonium Salts

While primarily known for its cation exchange properties, research has also explored the anion-exchange capabilities of immobilized heteropoly compounds. By functionalizing supports with heteropoly acids, it is possible to create materials with anion-exchange characteristics. For example, phosphotungstic acid has been immobilized on sulfonate-functionalized ionic liquid modified mesoporous silica (B1680970) through a total anion-exchange process. rsc.org This approach allows for the creation of heterogeneous catalysts with tunable properties. rsc.org The immobilization of heteropoly acids on various supports is a key strategy to overcome their solubility in water and enhance their practical applicability in catalysis and separation processes. energy.goviitm.ac.in

Development of Composite Adsorbent Materials (e.g., Alginate Microcapsules)

To improve the handling and performance of fine crystalline AWP, it is often incorporated into composite materials. mdpi.com A notable example is the encapsulation of AWP within calcium alginate (CaALG) polymer to form microcapsules. researchgate.netsciengine.com This technique enhances the mechanical stability of the adsorbent and allows for its use in column operations. researchgate.net

The AWP-CaALG microcapsules retain the high selectivity of AWP for cesium. researchgate.netsciengine.com The porous structure of the alginate gel allows for the diffusion of ions to the encapsulated AWP particles. sciengine.com These composite materials have shown high uptake percentages for cesium from solutions, including simulated high-level liquid waste. researchgate.netresearchgate.net Other composite materials involve depositing AWP onto mesoporous silica supports like SBA-15, which increases the specific surface area and accessibility of the exchange sites. researchgate.netnih.gov

Table 2: Cesium Uptake by Different AWP-Based Adsorbents

| Adsorbent Type | Cesium Uptake/Performance | Reference |

|---|---|---|

| AWP-Calcium Alginate Microcapsules | 99.4% uptake from spent fuel solution | researchgate.netsciengine.com |

| AWP supported on Mesoporous Silica (SBA-15) | Increased specific activity for Cs removal | nih.govcapes.gov.br |

| AWP-Polyacrylonitrile (AMP-PAN) | Effective for Cs removal from acidic nuclear waste | scispace.com |

Removal of Specific Cations from Solutions (e.g., Lanthanum, Thorium)

The application of tungstophosphate-based exchangers extends to the removal of other specific cations from aqueous solutions. While AWP is highly selective for large monovalent cations, modified tungstophosphate materials have been developed for the separation of multivalent cations. For example, a polyaniline-Sn(IV)tungstophosphate hybrid cation exchanger has been synthesized and studied for the sorption of bivalent (Mg(II), Ba(II)), trivalent (Y(III), Nd(III), Gd(III)), and tetravalent (Th(IV), Zr(IV)) metal ions. ijmst.co

Studies on the adsorption behavior of various metal ions on AWP-calcium alginate microcapsules showed that the distribution coefficients for trivalent lanthanide ions like Lanthanum(III) and Cerium(III) were considerably low, indicating weaker interaction compared to cesium. researchgate.net However, the development of specific tungstophosphate-based exchangers for trivalent and tetravalent cations remains an active area of research. For instance, zirconium(IV) tungstophosphate has been synthesized and shown to be highly selective for cadmium. The preparation of 12-tungstoceric acids has also been achieved through ion-exchange methods, suggesting potential applications in the separation of cerium. jlu.edu.cn

Advanced Materials Science Applications and Composite Development

Fabrication of Polyoxometalate-Based Composites